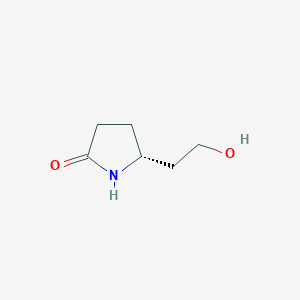
trans-1-Boc-3-amino-4-methylpyrrolidine
Descripción general
Descripción
Trans-1-Boc-3-amino-4-methylpyrrolidine is a chemical compound with the molecular formula C10H20N2O2 . It is used in various chemical reactions and has a molecular weight of 200.28 .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (3S,4R)-3-amino-4-methyl-1-pyrrolidinecarboxylate . The InChI code is 1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.28 . It is stored in a refrigerator and is shipped at room temperature . It is in the form of an oil .Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Synthesis of Spin-Labelled β-Amino Acid : Trans-1-Boc-3-amino-4-methylpyrrolidine has been utilized in the synthesis of spin-labelled β-amino acids. The study by Wright et al. (2008) details the synthesis, resolution, and assignment of the absolute configuration of such a compound, highlighting its potential in the field of peptide chemistry (Wright et al., 2008).
Formation of Oligomers : Lucarini and Tomasini (2001) described the synthesis of oligomers containing trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one. They started from benzyl-N-Boc-(3R)-aminobutanoate, demonstrating its use in creating complex molecular structures (Lucarini & Tomasini, 2001).
Solid Phase Synthesis of Polyamides : Baird and Dervan (1996) conducted solid-phase synthesis of DNA binding polyamides using N-methylpyrrole and N-methylimidazole amino acids, showcasing the utility of this compound in the synthesis of complex biomolecules (Baird & Dervan, 1996).
Catalytic and Chemical Transformations
Catalytic Properties in Aldol Reactions : Al-Momani and Lataifeh (2013) explored the catalytic properties of O-ferrocenoyl hydroxyproline conjugates, which are synthesized using compounds like this compound. These conjugates exhibit significant catalytic properties in aldol addition reactions (Al-Momani & Lataifeh, 2013).
Enantioselective Synthesis : Alegret et al. (2007) reported the asymmetric synthesis of trans-4-methylpipecolic acids, a process wherein this compound could potentially play a role. This synthesis involved various steps like Sharpless epoxidation and ring-closing metathesis (Alegret, Santacana, & Riera, 2007).
Peptide and Protein Research
Enzymatic Trans-Galactosylation : Layer and Fischer (2006) utilized this compound in their study on enzymatic trans-galactosylation of protected serine and threonine. This study is significant in the context of in vitro glycosylation of peptides and proteins (Layer & Fischer, 2006).
Chemoenzymatic Synthesis : Haddad and Larchevêque (2005) conducted a chemoenzymatic synthesis involving N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine, which was resolved by acylation in an organic solvent. This study opens avenues for the use of this compound in complex enzymatic processes (Haddad & Larchevêque, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBXUUPBIKNFEA-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152113-30-8 | |
| Record name | rac-tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3249224.png)





![Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate](/img/structure/B3249267.png)




![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3249313.png)
